molecular formula C10H11ClO2 B13290655 2-(2-Chloro-5-methylphenyl)propanoic acid

2-(2-Chloro-5-methylphenyl)propanoic acid

Cat. No.: B13290655
M. Wt: 198.64 g/mol
InChI Key: XRJSKTRVHOVUFI-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a methyl group. This compound is primarily used in research and development settings, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methylphenyl)propanoic acid typically involves the reaction of 2-chloro-5-methylbenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the hydrolysis of 2-(2-chloro-5-methylphenyl)propionitrile in the presence of hydrochloric acid or sulfuric acid at elevated temperatures (70-100°C) can yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Chloro-5-methylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

  • 2-(4-Chloro-2-methylphenyl)propanoic acid
  • 2-(2-Chloro-4-methylphenyl)propanoic acid
  • 2-(2-Chloro-3-methylphenyl)propanoic acid

Comparison: While these compounds share a similar core structure, the position of the chlorine and methyl groups on the benzene ring can significantly affect their chemical properties and biological activities. 2-(2-Chloro-5-methylphenyl)propanoic acid is unique due to its specific substitution pattern, which may confer distinct reactivity and selectivity in various applications .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(2-chloro-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11ClO2/c1-6-3-4-9(11)8(5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

XRJSKTRVHOVUFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(C)C(=O)O

Origin of Product

United States

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